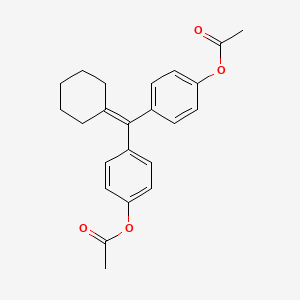

Cyclofenil

描述

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

A gonadal stimulant and inducer of ovulation. It is used in the treatment of infertility and amenorrhea, but is thought to be less effective than CLOMIPHENE.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOUFPWUYJWQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022866 | |

| Record name | Cyclofenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2624-43-3 | |

| Record name | Cyclofenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclofenil [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclofenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclofenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclofenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclofenil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOFENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J468V64WZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of Cyclofenil

Abstract

Cyclofenil is a non-steroidal selective estrogen receptor modulator (SERM) with a complex pharmacological profile, exhibiting both estrogenic (agonist) and anti-estrogenic (antagonist) effects in a tissue-dependent manner.[1][2] This dual activity necessitates a comprehensive in vitro characterization to elucidate its mechanism of action and predict its therapeutic potential and potential liabilities. This guide provides a structured, in-depth framework for the in vitro pharmacological profiling of this compound, designed for researchers, scientists, and drug development professionals. We will detail the core assays required to dissect its interaction with estrogen receptors (ERα and ERβ), quantify its functional activity, and assess its impact on downstream cellular signaling pathways. Each protocol is presented with the underlying scientific rationale, emphasizing experimental integrity and data interpretation.

Introduction: The Scientific Imperative for Profiling this compound

This compound, chemically known as bis(p-acetoxyphenyl)-cyclohexylidenemethane, belongs to the same broad class of non-steroidal SERMs as tamoxifen and clomiphene.[3] Historically, it has been used as an ovulation stimulant, acting as a gonadotropin stimulant by exerting antiestrogenic effects on the hypothalamic-pituitary-gonadal axis.[3] However, its full pharmacological spectrum, including its potential applications in osteoporosis or estrogen-dependent cancers, remains less characterized than other SERMs.[2]

A thorough in vitro profiling is the foundational step in understanding its molecular mechanisms. This involves a multi-tiered approach:

-

Primary Target Engagement: Quantifying the binding affinity of this compound for the two main estrogen receptor subtypes, ERα and ERβ.

-

Functional Activity Assessment: Determining whether this binding results in receptor activation (agonism) or inhibition (antagonism).

-

Cellular Impact Analysis: Evaluating the downstream consequences of receptor modulation on cellular processes like proliferation and signaling.

This guide provides the technical details and scientific reasoning to execute this profiling strategy effectively.

Section 1: Primary Target Engagement via Competitive Radioligand Binding Assay

Scientific Rationale

The cornerstone of this compound's mechanism is its direct interaction with estrogen receptors ERα and ERβ.[1] Before assessing function, we must quantify its binding affinity (Kᵢ). A competitive radioligand binding assay is the gold standard for this purpose.[4] This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [³H]-Estradiol) from the receptor. The concentration at which this compound displaces 50% of the radioligand (IC₅₀) is determined, which can then be converted to the binding affinity constant (Kᵢ). Comparing Kᵢ values for ERα and ERβ reveals any receptor subtype selectivity.

Experimental Workflow: ERα/ERβ Competitive Binding

This protocol outlines a filtration-based assay, a robust method for separating bound from free radioligand.[4]

Scientist's Note: The choice of receptor source is critical. Commercially available purified full-length human ERα and ERβ are recommended for consistency, though preparations from rat uterine cytosol can also be used.[5][6]

Step-by-Step Protocol:

-

Preparation: Thaw purified human ERα or ERβ protein and keep on ice. Prepare assay buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (unlabeled 17β-Estradiol).

-

Reaction Setup: In a 96-well plate, combine:

-

Receptor protein (e.g., 10-20 µg per well).

-

[³H]-Estradiol at a fixed concentration near its Kₔ (e.g., 0.5-1.0 nM).[6]

-

Varying concentrations of this compound or controls.

-

-

Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a PEI-presoaked glass fiber filter plate using a cell harvester. This traps the receptor-ligand complexes. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[7]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]-Estradiol and Kₔ is its dissociation constant.[7]

Data Presentation: Binding Affinity of this compound

The results should be summarized in a clear, comparative table.

| Target | Radioligand | Kₔ of Radioligand | This compound IC₅₀ (nM) | This compound Kᵢ (nM) | Reference Compound (Estradiol Kᵢ, nM) |

| ERα | [³H]-Estradiol | ~0.2 nM[5] | Experimental Value | Calculated Value | ~0.2 nM |

| ERβ | [³H]-Estradiol | ~0.5 nM[5] | Experimental Value | Calculated Value | ~0.5 nM |

Note: Literature suggests this compound may have a higher affinity for ERβ than ERα.[8] One study reported relative binding affinities of 124 for ERβ and 285 for ERα, although specific Kᵢ values were not provided.[8]

Visualization: Competitive Binding Assay Principle

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Fluorine-Substituted this compound Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Cyclofenil for Estrogen Receptors α and β

Abstract

Cyclofenil, a non-steroidal selective estrogen receptor modulator (SERM), has been a subject of scientific inquiry for its potential therapeutic applications, including ovulation induction.[1] Its mechanism of action is centered on its interaction with the two principal estrogen receptors, ERα and ERβ.[2] This technical guide provides a comprehensive analysis of the binding affinity and kinetics of this compound for these two receptor subtypes. We delve into the nuanced molecular interactions, present detailed methodologies for their characterization, and explore the downstream consequences of these binding events on receptor conformation and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's pharmacology at the molecular level.

Introduction: this compound and the Estrogen Receptors

This compound is a diphenylethylene derivative that exhibits a mixed agonist-antagonist profile at estrogen receptors, a hallmark of SERMs.[1][2] This dual activity is tissue-specific, allowing it to elicit estrogenic effects in some tissues while blocking them in others. The primary targets of this compound are the estrogen receptors alpha (ERα) and beta (ERβ), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. While both receptors bind the endogenous ligand 17β-estradiol, they are encoded by separate genes and exhibit distinct tissue distribution and transcriptional activities, often with opposing effects on cell proliferation.[2] Understanding the specific binding characteristics of this compound to ERα and ERβ is therefore paramount to elucidating its pharmacological profile and therapeutic potential.

Binding Affinity of this compound for ERα and ERβ

The binding affinity of a ligand for its receptor is a critical determinant of its potency. For this compound and its analogs, this is typically quantified by the half-maximal inhibitory concentration (IC50) or the relative binding affinity (RBA) in competitive binding assays.

Quantitative Binding Data

Numerous studies have investigated the binding affinity of this compound and its derivatives for ERα and ERβ. The data, primarily from competitive radiometric binding assays, indicates that this compound can bind to both receptor subtypes, with some analogs exhibiting a degree of selectivity.

| Compound | Receptor | Binding Affinity Metric | Value | Reference |

| This compound Analog (13e) | ERα | IC50 | 19.0 nM | [3] |

| This compound Analog (13e) | ERβ | IC50 | 229 nM | [3] |

| This compound Analog (11c) | ERα | IC50 | 1.738 µM | [3] |

| This compound Analog (11c) | ERβ | IC50 | 199 nM | [3] |

| This compound Analog (11e) | ERα | IC50 | 3.162 µM | [3] |

| This compound Analog (11e) | ERβ | IC50 | 67 nM | [3] |

| This compound-derived dimer (15b) | ERα | RBA | 79.2% | [4] |

| This compound Analog (4-fluorothis compound) | ERα | RBA | 27% | [2] |

| This compound Analog (4-fluorothis compound) | ERβ | RBA | 62% | [2] |

Table 1: Summary of reported binding affinities for this compound and its analogs to ERα and ERβ. RBA values are relative to 17β-estradiol (100%).

The presented data highlights that modifications to the this compound scaffold can significantly alter both the potency and selectivity of binding to ERα and ERβ. For instance, the this compound-amide conjugate 13e demonstrates a clear preference for ERα, whereas the analog 11e shows marked selectivity for ERβ.[3] This underscores the potential for rational drug design to develop subtype-selective this compound-based SERMs.

Experimental Methodologies for Determining Binding Affinity

The cornerstone for evaluating the binding affinity of compounds like this compound is the competitive binding assay. This section provides a detailed, field-proven protocol for a radiometric competitive binding assay.

Radiometric Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to ERα or ERβ.

Protocol:

-

Receptor Preparation:

-

Utilize purified full-length human ERα and ERβ. The source and purity of the receptor are critical for reproducible results.

-

-

Reaction Mixture Preparation:

-

In a 96-well plate, combine the following in assay buffer (e.g., Tris-HCl with protease inhibitors):

-

A fixed concentration of purified ERα or ERβ.

-

A fixed concentration of [³H]-estradiol (typically at or below its Kd for the respective receptor).

-

A range of concentrations of the unlabeled competitor (this compound or its analogs).

-

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxyapatite (HAP) to each well. HAP binds the receptor-ligand complexes.

-

Incubate for a short period (e.g., 15 minutes) with intermittent shaking.

-

Wash the HAP pellets multiple times with cold assay buffer to remove unbound [³H]-estradiol.

-

-

Quantification:

-

After the final wash, resuspend the HAP pellets in a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound [³H]-estradiol as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.

-

The Relative Binding Affinity (RBA) can be calculated using the following formula:

-

RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100%

-

-

Causality Behind Experimental Choices:

-

Low Temperature Incubation: Minimizes receptor degradation and non-specific binding.

-

Use of HAP: Provides a rapid and efficient method to separate protein-bound ligand from free ligand.

-

Competitive Format: Allows for the determination of the affinity of unlabeled compounds without the need for direct radiolabeling of each test molecule.

Caption: Workflow of a radiometric competitive binding assay.

Binding Kinetics of this compound: A Data Gap

While binding affinity provides a measure of the steady-state interaction, binding kinetics, defined by the association rate constant (k_on) and the dissociation rate constant (k_off), offer a more dynamic view of the ligand-receptor interaction. A slow k_off, for instance, can lead to a prolonged duration of action, which may be independent of the compound's affinity.

Despite a thorough review of the available literature, specific k_on and k_off values for the interaction of this compound with ERα and ERβ have not been reported. This represents a significant gap in our understanding of its molecular pharmacology.

Recommended Methodology for Kinetic Analysis: Surface Plasmon Resonance (SPR)

To address this data gap, Surface Plasmon Resonance (SPR) is the recommended technique for detailed kinetic analysis.[5][6]

Experimental Workflow:

-

Chip Preparation: Covalently immobilize purified ERα or ERβ onto a sensor chip surface.

-

Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.

-

Association Phase: Monitor the increase in the SPR signal in real-time as this compound binds to the immobilized receptor. This phase provides information to calculate the k_on.

-

Dissociation Phase: Replace the this compound solution with buffer and monitor the decrease in the SPR signal as this compound dissociates from the receptor. This phase is used to determine the k_off.

-

Data Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model) to derive the k_on and k_off values. The equilibrium dissociation constant (Kd) can then be calculated as k_off / k_on.

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Downstream Consequences of this compound Binding

The binding of a SERM like this compound to ERα or ERβ induces conformational changes in the receptor, which in turn dictates the recruitment of coactivator and corepressor proteins. This differential recruitment is the molecular basis for the tissue-specific agonist and antagonist activities of SERMs.

Receptor Conformation

The ligand-binding domain of estrogen receptors contains a critical region known as helix 12 (H12). The positioning of H12 is crucial for transcriptional activity. Agonist binding typically stabilizes H12 in a conformation that promotes the recruitment of coactivators. Conversely, antagonists often displace H12, leading to the recruitment of corepressors. While the precise conformational changes induced by this compound have not been structurally elucidated, its mixed agonist/antagonist profile strongly suggests that it induces distinct conformational states in ERα and ERβ in a tissue-dependent manner.

Coactivator and Corepressor Recruitment

The recruitment of coactivators, such as those from the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-2, SRC-3), is essential for agonist activity. These proteins facilitate chromatin remodeling and the assembly of the transcriptional machinery. Corepressors, such as NCoR and SMRT, mediate transcriptional repression.

The agonistic effects of this compound in certain tissues are likely mediated by the recruitment of coactivators to the ER-cyclofenil complex, while its antagonistic effects in other tissues would involve the recruitment of corepressors. The specific profile of co-regulator recruitment by the this compound-ER complex is a key area for future research to fully understand its tissue-selective actions. A study on a this compound-derived dimer demonstrated that it could downregulate the ER content in MCF-7 cells, suggesting an antagonistic mechanism that impacts receptor stability.[4]

Caption: this compound-mediated ER signaling pathway.

Conclusion and Future Directions

This compound demonstrates binding to both ERα and ERβ, with its analogs exhibiting the potential for subtype selectivity. The primary method for characterizing this interaction has been the radiometric competitive binding assay, which provides valuable affinity data. However, a significant knowledge gap exists regarding the binding kinetics of this compound. Future research employing techniques such as SPR is crucial to determine the association and dissociation rates, which will provide a more complete picture of its pharmacological activity. Furthermore, detailed structural and molecular studies are needed to elucidate the precise conformational changes induced by this compound in ERα and ERβ and the subsequent co-regulator recruitment profiles. This will be instrumental in fully understanding its tissue-selective actions and in guiding the development of next-generation SERMs with improved therapeutic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fluorine-Substituted this compound Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of bivalent triarylalkene- and this compound-derived dual estrogen receptor antagonists and downregulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of estrogen receptor/ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Tissue-Specific Agonist/Antagonist Effects of Cyclofenil

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

Cyclofenil, a non-steroidal selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile, acting as either an agonist or an antagonist of the estrogen receptor (ER) in a tissue-dependent manner. This guide provides a comprehensive technical framework for researchers and drug development professionals to meticulously investigate and characterize the tissue-specific effects of this compound. We will delve into the molecular mechanisms underpinning its selectivity, provide detailed, field-proven protocols for both in-vitro and in-vivo evaluation, and offer a comparative perspective with other well-known SERMs. The overarching goal is to equip scientists with the necessary tools and rationale to conduct robust, self-validating studies on this compound and similar compounds.

Introduction: The Enigma of this compound and the SERM Paradigm

This compound, chemically known as bis(p-acetoxyphenyl)cyclohexylidenemethane, is a member of the diverse class of compounds known as selective estrogen receptor modulators (SERMs)[1]. Unlike pure estrogen agonists or antagonists, SERMs like this compound possess the unique ability to elicit tissue-specific responses, mimicking estrogen's beneficial effects in some tissues while blocking its potentially detrimental actions in others[1]. This duality makes them attractive therapeutic candidates for a range of hormone-related conditions, including infertility, osteoporosis, and certain types of breast cancer[1].

Historically used as an ovulation inducer, this compound's clinical application has been limited compared to more extensively studied SERMs such as Tamoxifen and Raloxifene[1]. However, its distinct chemical structure and potential for a unique tissue-selectivity profile warrant a renewed and thorough investigation. Understanding the precise molecular choreography that dictates this compound's agonist versus antagonist activity in tissues such as the breast, uterus, and bone is paramount for unlocking its full therapeutic potential and identifying novel applications.

This guide will navigate the complexities of this compound's mechanism of action, providing a logical and experimentally sound pathway to dissect its tissue-specific effects.

The Molecular Basis of this compound's Tissue Selectivity: A Tripartite Mechanism

The tissue-specific actions of any SERM, including this compound, are not governed by a single factor but rather a confluence of three key molecular determinants:

-

Differential Estrogen Receptor (ERα vs. ERβ) Affinity and Expression: The human body possesses two main estrogen receptor subtypes, ERα and ERβ, which are products of different genes and exhibit distinct tissue distribution patterns. This compound, like other SERMs, can display differential binding affinities for these two receptor subtypes. While specific binding affinity data for this compound is not as abundant as for newer SERMs, studies on its derivatives have shown varying affinities for ERα and ERβ[2]. The relative expression levels of ERα and ERβ in a given tissue will, therefore, profoundly influence the cellular response to this compound.

-

Ligand-Induced Conformational Changes of the Estrogen Receptor: The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a specific conformational change in the receptor protein. This altered shape is the linchpin of SERM activity. An agonist, like estradiol, will induce a conformation that facilitates the recruitment of co-activator proteins, leading to gene transcription. Conversely, an antagonist will induce a different conformation that either prevents co-activator binding or actively recruits co-repressor proteins, thereby silencing gene expression. The specific "shape" that this compound imparts on ERα and ERβ is a critical determinant of its downstream effects.

-

The Cellular Milieu: Co-regulator Protein Expression: The ultimate transcriptional output of the this compound-ER complex is dependent on the specific repertoire of co-activator and co-repressor proteins present in a given cell type. Tissues vary significantly in their expression of these co-regulators. For instance, a cell rich in co-activators that are readily recruited by the this compound-ER complex will experience an agonist response. In contrast, a cell with a high concentration of co-repressors that have a high affinity for the same complex will exhibit an antagonist effect.

The interplay of these three factors creates a complex combinatorial code that dictates whether this compound will act as an agonist or an antagonist in a particular tissue.

Signaling Pathway Overview

Figure 1: Generalized SERM Signaling Pathway.

In-Vitro Characterization of this compound's Tissue-Specific Effects: A Step-by-Step Guide

A tiered in-vitro approach is essential to systematically dissect the molecular pharmacology of this compound. The following protocols are designed to be self-validating, with each step building upon the previous one to provide a comprehensive picture of the compound's activity.

Tier 1: Receptor Binding Affinity

The initial step is to determine the binding affinity of this compound for ERα and ERβ. This is a fundamental parameter that underpins all subsequent functional effects. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

-

Preparation of Receptor Source:

-

Radioligand:

-

Use a high-affinity radiolabeled estrogen, typically [³H]-estradiol.

-

-

Competitive Binding:

-

Incubate a constant concentration of the radioligand and the receptor source with increasing concentrations of unlabeled this compound.

-

Include a control with only the radioligand and receptor to determine maximum binding, and another with a large excess of unlabeled estradiol to determine non-specific binding.

-

-

Separation of Bound and Free Ligand:

-

Employ a method to separate the receptor-bound radioligand from the free radioligand (e.g., hydroxylapatite precipitation or size-exclusion chromatography).

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value can be used to calculate the binding affinity (Ki) of this compound for each receptor subtype.

-

Tier 2: Functional Activity in Cell-Based Assays

Once the binding affinity is established, the next crucial step is to determine the functional consequences of this binding in a cellular context. This is achieved using reporter gene assays and cell proliferation assays in cell lines representative of different estrogen-target tissues.

Experimental Protocol: ERE-Luciferase Reporter Gene Assay

-

Cell Lines:

-

Use cell lines that endogenously express ERα (e.g., MCF-7 breast cancer cells) or ERβ, or transiently transfect ER-negative cells (e.g., HEK293) with expression vectors for ERα or ERβ.

-

-

Reporter Construct:

-

Treatment:

-

Treat the transfected cells with a range of concentrations of this compound, both alone (to assess agonist activity) and in the presence of a fixed concentration of estradiol (to assess antagonist activity).

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

For agonist activity, plot luciferase activity against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonist activity, plot the inhibition of estradiol-induced luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.

-

Experimental Protocol: Cell Proliferation Assay

-

Cell Lines:

-

Utilize estrogen-responsive cell lines such as MCF-7 (breast cancer, ERα-positive), Ishikawa (endometrial cancer, ERα-positive), and U2OS (osteosarcoma, can be engineered to express ERs).

-

-

Treatment:

-

Plate the cells in a multi-well format and treat with a range of concentrations of this compound, with and without estradiol.

-

-

Assessment of Proliferation:

-

Data Analysis:

-

Determine the EC50 for agonistic effects and the IC50 for antagonistic effects on cell proliferation.

-

| Parameter | MCF-7 (Breast) | Ishikawa (Uterus) | U2OS (Bone) |

| ERα Expression | High | High | Moderate |

| ERβ Expression | Low | Moderate | High |

| Expected this compound Effect | Antagonist | Agonist/Antagonist | Agonist |

| EC50 (Agonist) | N/A | To be determined | To be determined |

| IC50 (Antagonist) | To be determined | To be determined | N/A |

Table 1: Expected Tissue-Specific Effects of this compound in In-Vitro Assays.

In-Vivo Validation of Tissue-Specific Effects: The Ovariectomized Rat Model

In-vitro findings must be validated in a whole-animal model to account for the complexities of metabolism, pharmacokinetics, and inter-tissue communication. The ovariectomized (OVX) rat is the gold-standard preclinical model for studying the effects of SERMs on bone and uterine tissues.

Experimental Protocol: Ovariectomized (OVX) Rat Model

-

Animal Model:

-

Use skeletally mature female rats (e.g., Sprague-Dawley).

-

Perform bilateral ovariectomy to induce an estrogen-deficient state, mimicking post-menopause.

-

-

Treatment Groups:

-

Include a sham-operated control group, an OVX control group, an OVX group treated with estradiol (positive control), and OVX groups treated with various doses of this compound.

-

-

Treatment Administration:

-

Administer the compounds daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 4-12 weeks).

-

-

Endpoint Analysis:

-

Uterine Wet Weight: At the end of the study, euthanize the animals and carefully dissect and weigh the uteri. An increase in uterine weight is indicative of an estrogenic (agonist) effect[18][19][20][21][22].

-

Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DXA)[23][24][25][26]. Prevention of OVX-induced bone loss indicates an estrogenic (agonist) effect on bone.

-

Histological Analysis: Perform histological examination of the uterus to assess endometrial thickness and cell proliferation, and of bone to evaluate trabecular architecture.

-

| Parameter | OVX + Vehicle | OVX + Estradiol | OVX + this compound |

| Uterine Wet Weight | Low | High | To be determined |

| Bone Mineral Density | Low | High | To be determined |

Table 2: Expected Outcomes in the Ovariectomized Rat Model.

Workflow for In-Vivo Studies

Figure 2: Experimental Workflow for In-Vivo Evaluation of this compound.

Investigating Downstream Signaling Pathways: Unraveling the "Why"

To gain a deeper understanding of this compound's tissue-specific actions, it is crucial to investigate its impact on key downstream signaling pathways in different cellular contexts.

-

In Bone (Agonist Effects): The pro-osteogenic effects of estrogens are partly mediated through the transforming growth factor-beta (TGF-β) signaling pathway[27][28][29][30]. In osteoblasts, estrogenic compounds can enhance TGF-β signaling, leading to increased bone formation. Investigating the effect of this compound on the phosphorylation of Smad proteins (key mediators of TGF-β signaling) in osteoblastic cells can provide mechanistic insights into its bone-protective effects.

-

In Breast Cancer (Antagonist Effects): The Wnt/β-catenin signaling pathway is often aberrantly activated in breast cancer and plays a role in tumor progression[31][32][33][34][35]. Estrogens can interact with this pathway to promote cell proliferation. A potential mechanism for this compound's anti-proliferative effect in breast cancer cells could be its ability to inhibit the Wnt/β-catenin pathway. This can be assessed by measuring the levels of active β-catenin and the expression of its target genes (e.g., c-Myc, Cyclin D1).

Hypothesized Downstream Signaling Modulation

Figure 3: Hypothesized Downstream Signaling Pathways Modulated by this compound.

Comparative Analysis: Benchmarking this compound Against Established SERMs

To provide crucial context and field-proven insights, it is highly recommended to perform side-by-side comparisons of this compound with Tamoxifen and Raloxifene in the aforementioned assays[36][37][38][39][40]. This will allow for a direct assessment of their relative potencies and tissue-selectivity profiles.

-

Tamoxifen: Known for its antagonist activity in the breast and agonist activity in bone and the uterus.

-

Raloxifene: Exhibits antagonist effects in the breast and uterus, but agonist effects in bone.

A direct comparison will highlight the unique pharmacological signature of this compound and inform its potential therapeutic niche.

Conclusion: A Roadmap for De-risking and Advancing this compound Research

The comprehensive investigational framework outlined in this guide provides a robust and logical pathway for elucidating the tissue-specific agonist and antagonist effects of this compound. By systematically progressing from fundamental receptor binding studies to functional in-vitro assays and culminating in in-vivo validation, researchers can build a comprehensive and reliable pharmacological profile of this intriguing SERM. The inclusion of mechanistic studies into downstream signaling pathways and direct comparisons with established SERMs will further enrich the understanding of this compound's unique properties. This methodical approach will not only advance our fundamental knowledge of SERM biology but also pave the way for the rational design of future clinical studies and the potential repositioning of this compound for new therapeutic indications.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Fluorine-Substituted this compound Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. benchchem.com [benchchem.com]

- 7. epa.gov [epa.gov]

- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel ERα-mediated reporter gene assay for screening estrogenic/antiestrogenic chemicals based on LLC-MK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of cell proliferation and cell cycle phase on expression of estrogen receptor in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of estrogen action on the proliferation of MCF-7 human breast cancer cells in an improved culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Action of an ovulation stimulator on the genital function of the female rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative uterine effects on ovariectomized rats after repeated treatment with different vaginal estrogen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. content-assets.jci.org [content-assets.jci.org]

- 21. Cyclic estradiol treatment normalizes body weight and test meal size in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cyclic estradiol treatment normalizes body weight and restores physiological patterns of spontaneous feeding and sexual receptivity in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of long-term treatment with estradiol or clomiphene citrate on bone maintenance, and pituitary and uterine weights in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of prostaglandin D2 on the femoral bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. TGF-β and BMP signaling in osteoblast, skeletal development, and bone formation, homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibition of TGF-beta receptor signaling in osteoblasts leads to decreased bone remodeling and increased trabecular bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Increased expression of TGF-beta 2 in osteoblasts results in an osteoporosis-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors [frontiersin.org]

- 32. The Wnt/β-catenin pathway in breast cancer therapy: a pre-clinical perspective of its targeting for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Wnt/ β-catenin signalling pathway in breast cancer cells and its effect on reversing tumour drug resistance by alkaloids extracted from traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Frontiers | Wnt Signaling in the Breast: From Development to Disease [frontiersin.org]

- 35. biorxiv.org [biorxiv.org]

- 36. In vitro study of the effect of raloxifene on lipid metabolism compared with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Comparative effects of raloxifene, tamoxifen and estradiol on human osteoblasts in vitro: estrogen receptor dependent or independent pathways of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Direct, Differential Effects of Tamoxifen, 4-Hydroxytamoxifen, and Raloxifene on Cardiac Myocyte Contractility and Calcium Handling | PLOS One [journals.plos.org]

- 39. Comparisons of the effects of tamoxifen, toremifene and raloxifene on enzyme induction and gene expression in the ovariectomised rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. taylorandfrancis.com [taylorandfrancis.com]

physicochemical properties and chemical structure of Cyclofenil

An In-depth Technical Guide to the Physicochemical Properties and Chemical Structure of Cyclofenil

Introduction to this compound

This compound is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) that has been utilized primarily as a gonadotropin stimulant for the treatment of anovulatory infertility and other menstrual disorders.[1][2] Marketed under various trade names, including Sexovid and Fertodur, it operates by modulating estrogen receptors, exhibiting both estrogenic (agonist) and anti-estrogenic (antagonist) effects in a tissue-specific manner.[1][3] Structurally, it is related to other well-known SERMs like clomifene and tamoxifen.[1] Although its use has largely been discontinued in many regions, it remains a significant compound of study for researchers in reproductive health, endocrinology, and drug development.[1][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the analytical methodologies used for its characterization.

Chemical Identity and Structure

The unique therapeutic action of this compound is intrinsically linked to its molecular architecture. As a diphenylethylene derivative, its structure features a central cyclohexylidene methane group bonded to two phenyl rings, each substituted with an acetate group.[1]

Nomenclature and Identifiers

A clear and unambiguous identification is critical in scientific research. The standard identifiers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | [4-[(4-Acetoxyphenyl)-cyclohexylidene-methyl]phenyl] acetate[1][2] |

| CAS Number | 2624-43-3[1][2] |

| Molecular Formula | C₂₃H₂₄O₄[1][2] |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C[2] |

| InChI Key | GVOUFPWUYJWQSK-UHFFFAOYSA-N[2] |

| Synonyms | Cyclophenil, Sexovid, Fertodur, F-6066, ICI-48213[1][2] |

Molecular Structure

The two-dimensional representation of this compound illustrates the connectivity of atoms and functional groups that define its chemical behavior and biological activity.

Caption: Chemical structure of this compound (C₂₃H₂₄O₄).

Physicochemical Properties

The physicochemical properties of a drug molecule are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Molar Mass | 364.44 g/mol | [1][2] |

| Physical Appearance | White crystalline solid | [5] |

| Melting Point | Data not consistently available; synthesis of analogs suggests it is a solid at room temperature. | [6] |

| Aqueous Solubility | Poorly water-soluble (< 1 µg/mL in phosphate buffer pH 7.4). Considered to have low solubility. | [7][8] |

| LogP (Octanol-Water Partition Coefficient) | 5.5 (XlogP) | [8] |

| Hydrogen Bond Donors | 0 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Rotatable Bond Count | 6 | [8] |

The high LogP value indicates that this compound is highly lipophilic, which, combined with its low aqueous solubility, aligns with its classification as a Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 2 drug (low solubility, high permeability).[8] Its poor solubility is a significant challenge in formulation and can be attributed to its symmetric and rigid structure.[7]

Pharmacodynamics and Mechanism of Action

This compound's therapeutic effects stem from its activity as a SERM. It binds to both primary types of estrogen receptors, ERα and ERβ, but its action varies depending on the target tissue.[9][10]

-

Anti-Estrogenic Action (Antagonist): In the hypothalamus and pituitary gland, this compound acts as an estrogen antagonist.[9][11] It blocks the negative feedback mechanism of endogenous estrogen, leading to an increased release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, stimulates the pituitary to secrete more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9][11] The surge in gonadotropins promotes follicular development and induces ovulation, which is the basis of its use in treating infertility.[3][9]

-

Estrogenic Action (Agonist): In other tissues, such as bone, this compound can mimic the effects of estrogen.[3][9] This agonistic activity has prompted research into its potential for managing osteoporosis, although this application is less studied than its reproductive effects.[3]

Caption: this compound's mechanism on the Hypothalamic-Pituitary-Gonadal axis.

Pharmacokinetics and Metabolism

-

Administration and Half-Life: this compound is administered orally.[1] Following a single 200 mg dose, its elimination half-life is reported to be between 18 and 29 hours.[1][4]

-

Metabolism: The biotransformation of this compound is a key aspect of its clearance. The parent compound is extensively metabolized and is typically not detected in urine.[12] The primary metabolic pathway involves hydroxylation of the cyclohexyl ring, followed by conjugation to form glucuronides.[12][13] These hydroxylated metabolites are the main species identified in urinary excretion studies.[12][13]

Synthesis and Spectroscopic Characterization

Chemical Synthesis

A common method for synthesizing this compound and its analogs is the McMurry coupling reaction.[6] This reaction typically involves the reductive coupling of a ketone (in this case, 4,4'-dihydroxybenzophenone) with another ketone (cyclohexanone) using a low-valent titanium reagent, followed by acetylation of the resulting phenolic hydroxyl groups.[6]

Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the two phenyl rings, multiplets for the protons of the cyclohexane ring, and a distinct singlet for the methyl protons of the two acetate groups.[6][14]

-

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbons of the acetate groups, quaternary carbons, aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.[14]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[6] Analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) is standard for identifying this compound and its metabolites in biological matrices.[12][15] The fragmentation pattern would likely show losses of acetic acid or the acetyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester (acetate) functional groups, typically in the range of 1735-1750 cm⁻¹. Additional bands would correspond to C-O stretching and aromatic C-H and C=C vibrations.[6]

-

Analytical Methodologies

The detection and quantification of this compound, particularly its metabolites, are crucial for doping control and pharmacokinetic studies.[13][16] Given its presence on the World Anti-Doping Agency (WADA) Prohibited List, robust analytical methods are well-established.[16]

Protocol: GC-MS Analysis of this compound Metabolites in Urine

This protocol outlines a typical workflow for identifying hydroxylated this compound metabolites in a urine sample.[12][15]

Objective: To detect and identify hydroxylated metabolites of this compound.

Methodology:

-

Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase to cleave the glucuronide conjugates, liberating the hydroxylated metabolites.

-

Liquid-Liquid Extraction (LLE): The hydrolyzed sample is extracted with an organic solvent (e.g., a mixture of ether and ethyl acetate) under alkaline conditions to isolate the metabolites from the aqueous matrix.

-

Derivatization: The dried extract is derivatized using a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to convert the hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers. This step is critical for successful GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

Separation: A capillary GC column separates the different metabolites based on their volatility and interaction with the stationary phase.

-

Detection: The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are compared to reference spectra of synthesized standards for unambiguous identification.[13]

-

Caption: Workflow for GC-MS analysis of this compound metabolites.

Toxicology and Safety Profile

The clinical use of this compound is associated with potential adverse effects, the most significant of which is hepatotoxicity.[1][4]

-

Liver Effects: Biochemical signs of liver changes have been observed in a notable percentage of users, with a smaller fraction experiencing overt hepatitis.[4] Regular monitoring of liver function is often recommended during treatment.[3]

-

Thromboembolic Events: As a SERM, this compound may increase the risk of thromboembolic events like deep vein thrombosis (DVT).[3]

-

Contraindications: The drug is contraindicated in pregnancy due to potential harm to the fetus.[3]

Conclusion

This compound is a well-characterized SERM with a clear structure-activity relationship. Its physicochemical properties, particularly its high lipophilicity and low aqueous solubility, define its pharmacokinetic profile and present formulation challenges. The mechanism of action, centered on the differential modulation of estrogen receptors in the hypothalamic-pituitary-gonadal axis, underpins its clinical application in ovulation induction. Robust analytical methods, primarily based on mass spectrometry, have been developed for its detection and the characterization of its hydroxylated metabolites. A thorough understanding of these technical aspects is essential for researchers and professionals working with this and related compounds in drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C23H24O4 | CID 2898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. wikiwand.com [wikiwand.com]

- 5. actinomycind.com [actinomycind.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. steroid.com [steroid.com]

- 12. Mass spectrometric analysis of this compound and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and identification of hydroxylated metabolites of the anti-estrogenic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Dynamics and interactions of ibuprofen in cyclodextrin nanosponges by solid-state NMR spectroscopy [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. The Prohibited List | World Anti Doping Agency [wada-ama.org]

An In-Depth Technical Guide to Cyclofenil Analogues and Their Estrogenic Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenil, a non-steroidal selective estrogen receptor modulator (SERM), presents a unique chemical scaffold that has been the subject of extensive investigation for the development of novel therapeutic agents targeting the estrogen receptor (ER). This guide provides a comprehensive technical overview of this compound and its analogues, focusing on their synthesis, structure-activity relationships (SAR), and the methodologies used to characterize their estrogenic and anti-estrogenic effects. We delve into the nuances of ERα and ERβ binding affinities, functional agonism and antagonism, and the preclinical evaluation of these compounds. This document is intended to serve as a detailed resource for researchers engaged in the design and development of next-generation SERMs based on the this compound framework.

Introduction: The Therapeutic Potential of this compound and its Analogues

This compound, chemically known as bis(p-acetoxyphenyl)cyclohexylidenemethane, is a selective estrogen receptor modulator that has been used clinically as an ovulation inducer.[1][2] Like other SERMs, such as tamoxifen and raloxifene, this compound exhibits tissue-specific estrogenic or anti-estrogenic activity.[3][4] This dual functionality stems from its ability to bind to estrogen receptors (ERs) and induce different conformational changes, leading to varied recruitment of coactivator and corepressor proteins in different tissues.[4] The therapeutic potential of this compound and its analogues extends beyond fertility to areas such as osteoporosis and hormone-dependent cancers.[4][5]

The core structure of this compound, featuring a geminal diaryl residue attached to a cycloalkylidene moiety, offers a versatile platform for medicinal chemists.[6] Modifications to the phenolic hydroxyl groups, the cycloalkyl ring, and the aromatic rings have led to the development of a diverse library of analogues with a wide spectrum of ER binding affinities and functional activities. This guide will explore these modifications and their impact on the estrogenic profile of the resulting compounds.

The Molecular Target: Estrogen Receptor Subtypes and Signaling

The biological effects of estrogens and SERMs are primarily mediated by two estrogen receptor subtypes, ERα and ERβ, which are encoded by distinct genes.[4] While they share a high degree of homology in their DNA-binding domains, their ligand-binding domains have a lower sequence conservation, which allows for the development of subtype-selective ligands.[4] ERα and ERβ are differentially expressed in various tissues and can have different, and sometimes opposing, physiological roles.

Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The nature of the ligand—whether it is an agonist or an antagonist—determines the final conformation of the receptor and its interaction with transcriptional co-regulators.

Chemical Synthesis of this compound Analogues

The synthesis of this compound and its derivatives often employs the McMurry coupling reaction, a reductive coupling of ketones or aldehydes to form alkenes using a low-valent titanium reagent.[3] This method is particularly advantageous as it is tolerant of free phenolic hydroxyl groups, which are crucial for ER binding.

A general synthetic scheme involves the coupling of 4,4'-dihydroxybenzophenone with a suitable cyclic ketone.[3] This approach allows for the introduction of diversity in the cycloalkylidene moiety. For analogues with substitutions on the cyclohexyl ring, the corresponding substituted cyclohexanones are used as starting materials.[3] Further modifications, such as the introduction of basic side chains reminiscent of those in tamoxifen, can be achieved through standard synthetic transformations of the phenolic hydroxyl groups.[4]

Structure-Activity Relationships of this compound Analogues

The estrogenic activity of this compound analogues is highly dependent on their structural features. Key modifications and their impact on ER binding affinity are summarized below.

Modification of the Cycloalkyl Ring

The size of the cycloalkyl ring plays a significant role in the binding affinity for both ERα and ERβ. Studies have shown that increasing the ring size from a cyclobutyl to a cycloheptyl group generally leads to an increase in binding affinity for both receptor subtypes.[3]

Table 1: Effect of Cycloalkyl Ring Size on ER Binding Affinity

| Compound | Cycloalkyl Ring Size | RBA for ERα (%) | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio |

| Analogue 1 | 4 | 5.6 | 20 | 3.6 |

| Analogue 2 | 5 | 46 | 354 | 7.7 |

| This compound | 6 | 124 | 315 | 2.5 |

| Analogue 3 | 7 | 111 | 333 | 3.0 |

| Data synthesized from[3]. RBA is the Relative Binding Affinity compared to estradiol (100%). |

The data suggest that a 5- to 7-membered ring is optimal for high-affinity binding, with the cyclopentyl analogue showing the highest selectivity for ERβ.[3] This is likely due to the increased lipophilicity of the larger rings, which enhances hydrophobic interactions within the ligand-binding pocket of the ER.

Substitution on the Cyclohexyl Ring

The introduction of substituents on the cyclohexyl ring of this compound has been a key strategy to modulate binding affinity and subtype selectivity. Fluorine-substituted analogues, in particular, have been extensively studied for their potential as PET imaging agents.[3][7]

Table 2: Effect of Fluorine Substitution on the Cyclohexyl Ring on ER Binding Affinity

| Compound | Position of Substitution | Substituent | RBA for ERα (%) | RBA for ERβ (%) |

| This compound | - | - | 124 | 315 |

| Analogue 4 | 4 | -F | 14.5 | 29.5 |

| Analogue 5 | 4 | -CH2F | 58.5 | 132 |

| Analogue 6 | 3 | -F | 19.5 | 2.34 |

| Analogue 7 | 3 | -CH2F | 10.3 | 0.23 |

| Analogue 8 | 3 | -(CH2)2F | 141 | 114 |

| Analogue 9 | 3 | -(CH2)3F | 134 | 145 |

| Data synthesized from[3]. RBA is the Relative Binding Affinity compared to estradiol (100%). |

These studies have revealed that the C3 position of the cyclohexyl ring is more tolerant to steric bulk and polar groups than the C4 position.[3][8] This is consistent with computational models of the ERα ligand-binding pocket, which show that a C3 substituent can extend towards and interact with key amino acid residues.[3] Notably, some fluoroalkyl analogues have demonstrated binding affinities for ERα and ERβ that are comparable to or even greater than that of estradiol.[3]

Bivalent (Dimeric) this compound Analogues

A novel approach in the design of ER modulators has been the development of bivalent ligands, or dimers, designed to bridge the two ligand-binding sites of a dimeric ER.[9] Bivalent this compound-derived antagonists have been synthesized with varying linker lengths.[9][10]

Table 3: ERα Binding Affinity of Bivalent this compound Analogues with Different Linker Lengths

| Compound | Linker (n) | RBA for ERα (%) |

| Dimer 1 | 2 | 24.1 |

| Dimer 2 | 3 | 44.5 |

| Dimer 3 | 4 | 79.2 |

| Dimer 4 | 5 | 28.5 |

| Data synthesized from[9]. RBA is the Relative Binding Affinity compared to estradiol (100%). |

These studies have shown that the linker length is critical for high-affinity binding, with a C4 spacer providing the optimal distance to bridge the two binding sites.[9] Importantly, these bivalent compounds have been shown to act as full antagonists at both ERα and ERβ and can downregulate ER levels in cancer cells.[9][10]

Methodologies for Assessing Estrogenic Activity

A multi-tiered approach involving both in vitro and in vivo assays is essential for the comprehensive characterization of the estrogenic activity of this compound analogues.

In Vitro Assays

This assay is a fundamental tool for determining the affinity of a test compound for the estrogen receptor.[3] It is a competitive radioligand binding assay that measures the ability of a compound to displace a radiolabeled ligand, typically [³H]-estradiol, from the ER.

Experimental Protocol: ER Competitive Binding Assay

-

Preparation of ER Source: Estrogen receptors can be obtained from rat uterine cytosol or by using purified full-length human ERα and ERβ.[3]

-

Incubation: A constant concentration of radiolabeled estradiol and the ER preparation are incubated with increasing concentrations of the test compound.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, often using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[3]

Reporter gene assays are used to determine the functional activity of a compound as an ER agonist or antagonist. These assays utilize a cell line that has been engineered to express an ER and a reporter gene (e.g., luciferase) under the control of an ERE.

Experimental Protocol: ER Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which endogenously expresses ERα) is stably transfected with a plasmid containing an ERE-luciferase reporter construct.

-

Treatment: The cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).

-

Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.

-

Luminescence Measurement: The luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: An increase in luminescence indicates ER agonism, while a decrease in estradiol-induced luminescence indicates ER antagonism. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Assays

The uterotrophic assay is a well-established in vivo method for assessing the estrogenic and anti-estrogenic activity of a compound.[6] It is based on the principle that estrogens stimulate the growth of the uterus in immature or ovariectomized female rodents.

Experimental Protocol: Rat Uterotrophic Assay

-

Animal Model: Immature or ovariectomized female rats are used to minimize the influence of endogenous estrogens.

-

Dosing: The test compound is administered daily for a period of three to seven days via oral gavage or subcutaneous injection. A positive control (e.g., estradiol) and a vehicle control are included.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. To assess anti-estrogenic activity, the test compound is co-administered with estradiol, and a reduction in the estradiol-induced uterine weight gain is measured.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of novel selective estrogen receptor modulators. The synthetic versatility of this compound class allows for fine-tuning of its pharmacological properties. Structure-activity relationship studies have provided valuable insights into the structural requirements for high-affinity ER binding and subtype selectivity. The development of fluorine-substituted analogues has opened up new avenues for the use of these compounds as imaging agents, while bivalent analogues represent a promising strategy for creating potent ER antagonists and downregulators.

Future research in this area will likely focus on:

-

Improving ER subtype selectivity: Designing analogues with a greater preference for either ERα or ERβ to achieve more targeted therapeutic effects with fewer side effects.

-

Elucidating downstream signaling pathways: Moving beyond receptor binding and transcriptional activation to understand the full spectrum of cellular responses to these novel SERMs.

-

Optimizing pharmacokinetic properties: Enhancing the drug-like properties of lead compounds to ensure their suitability for clinical development.

The continued exploration of this compound analogues holds significant promise for the development of new and improved therapies for a range of hormone-related conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fluorine-Substituted this compound Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationship of estrogens: a study involving cyclofenyl as the model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorine-substituted this compound derivatives as estrogen receptor ligands: synthesis and structure-affinity relationship study of potential positron emission tomography agents for imaging estrogen receptors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of bivalent triarylalkene- and this compound-derived dual estrogen receptor antagonists and downregulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of bivalent triarylalkene- and this compound-derived dual estrogen receptor antagonists and downregulators. | Semantic Scholar [semanticscholar.org]

- 10. In vitro and in vivo evaluation of the estrogenic, androgenic, and progestagenic potential of two cyclic siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Modeling of Cyclofenil Docking to Estrogen Receptors

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth walkthrough for researchers, scientists, and drug development professionals on conducting molecular docking studies of Cyclofenil with estrogen receptors (ERs). We will move beyond a simple recitation of steps to explore the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible in-silico experiment.

Introduction: The Scientific Context of this compound and Estrogen Receptors

This compound is a selective estrogen receptor modulator (SERM) that has been investigated for various therapeutic applications, including the treatment of anovulatory infertility. Unlike endogenous estrogens, SERMs like this compound exhibit tissue-specific effects, acting as either estrogen agonists or antagonists depending on the target tissue. This differential activity is primarily mediated through their interaction with the two main subtypes of estrogen receptors: ERα and ERβ.

The estrogen receptors are ligand-activated transcription factors that play a crucial role in a multitude of physiological processes, including reproductive health, bone maintenance, and cardiovascular function. The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of an ER induces a conformational change in the receptor. This change modulates the receptor's interaction with co-regulatory proteins, ultimately leading to the up- or down-regulation of target gene expression. Understanding the precise molecular interactions between this compound and the ER LBD is therefore paramount for elucidating its mechanism of action and for the rational design of novel SERMs with improved therapeutic profiles.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein). In this guide, we will detail a rigorous workflow for docking this compound to the estrogen receptor, providing insights into its binding affinity and mode of interaction.

The Molecular Docking Workflow: A Conceptual Overview

Before delving into the specific protocols, it is essential to understand the logical flow of a molecular docking experiment. The process can be conceptualized as a series of sequential stages, each with a specific objective.

Figure 1: A high-level overview of the molecular docking workflow.

Materials and Methods: Essential Tools and Data

A successful molecular docking study relies on the appropriate selection of software and structural data. The following table outlines the key components required for this investigation.

| Component | Description | Recommended Software/Source |

| Protein Structure | Crystal structure of the human estrogen receptor alpha (ERα) or beta (ERβ) ligand-binding domain. | Protein Data Bank (PDB) |

| Ligand Structure | 3D structure of this compound. | PubChem or ZINC database |

| Molecular Modeling Software | A suite of tools for protein and ligand preparation, docking, and visualization. | AutoDock Tools, PyMOL, UCSF Chimera, Schrödinger Maestro |

| Docking Engine | The core algorithm for performing the docking simulation. | AutoDock Vina, Glide, GOLD |

Detailed Experimental Protocol: Docking this compound to ERα

This protocol will utilize AutoDock Tools for preparation and AutoDock Vina for the docking simulation, a widely used and validated combination in the field.

Step 1: Preparation of the Estrogen Receptor (ERα) Structure

-

Obtain the Protein Structure: Download the crystal structure of human ERα in complex with a ligand from the Protein Data Bank. A suitable entry is PDB ID: 3ERT, which shows ERα bound to 4-hydroxytamoxifen.

-

Prepare the Receptor:

-

Load the PDB file into AutoDock Tools.

-

Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand. This is crucial as we are interested in the interaction of this compound with the receptor alone.

-

Add polar hydrogens to the protein. The correct protonation state of amino acid residues is critical for accurate modeling of electrostatic interactions.

-

Compute Gasteiger charges for the protein atoms. These partial charges are used to calculate the electrostatic potential.

-

Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

-

Step 2: Preparation of the this compound Ligand

-

Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 18329).

-

Prepare the Ligand:

-

Load the this compound structure into AutoDock Tools.

-

Detect the root of the ligand, which is the rigid part of the molecule.

-

Define the rotatable bonds. Allowing for ligand flexibility is essential for exploring a wide range of binding conformations.

-

Compute Gasteiger charges for the ligand atoms.

-

Save the prepared ligand in the PDBQT format.

-

Step 3: Generation of the Grid Box

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses for the ligand.

-

Center the Grid: The grid box should be centered on the active site of the receptor. A reliable way to do this is to center it on the position of the co-crystallized ligand from the original PDB file.

-

Define Grid Dimensions: The size of the grid box should be large enough to accommodate the entire this compound molecule in various orientations. A common starting point is a box of 25 x 25 x 25 Å.

Figure 2: Conceptual representation of the grid box encompassing the active site of the estrogen receptor.

Step 4: Running the AutoDock Vina Docking Simulation

-

Create a Configuration File: Prepare a text file that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.

-

Execute the Docking Run: Use the command line to run AutoDock Vina with the configuration file as input. Vina will perform the docking simulation and output a file containing the predicted binding poses and their corresponding binding affinities.

Analysis and Interpretation of Docking Results

Docking Scores and Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol. More negative values indicate a stronger predicted binding affinity. It is important to compare the docking score of this compound to that of a known ERα ligand, such as estradiol or 4-hydroxytamoxifen, docked under the same conditions to benchmark the results.

| Ligand | Predicted Binding Affinity (kcal/mol) |

| This compound | -9.5 |

| 4-Hydroxytamoxifen (Reference) | -10.2 |

| Estradiol (Reference) | -11.5 |